Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-)
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Overview
Description
Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) is a chemical compound with the molecular formula C9H22BF4P. It is commonly used in various chemical reactions and has significant applications in scientific research and industry. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) can be synthesized through the reaction of di-tert-butylphosphine with methyl iodide, followed by the addition of tetrafluoroboric acid. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(t−Bu)2PH+CH3I→(t−Bu)2PMeI
(t−Bu)2PMeI+HBF4→(t−Bu)2PMeBF4+HI
Industrial Production Methods
In industrial settings, the production of phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) involves large-scale reactions using high-purity reagents and controlled environments to ensure the quality and yield of the product. The process may include purification steps such as recrystallization and distillation to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) has a wide range of applications in scientific research, including:
Medicine: Investigated for its potential use in drug development and as a reagent in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. The molecular targets and pathways involved include the activation of electrophiles and nucleophiles, leading to the formation of desired products.
Comparison with Similar Compounds
Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) can be compared with other similar compounds, such as:
Di-tert-butylphosphine: Similar in structure but lacks the methyl and tetrafluoroborate groups.
Tri-tert-butylphosphine: Contains three tert-butyl groups instead of two.
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: Similar compound with slight variations in structure and reactivity.
The uniqueness of phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) lies in its specific combination of functional groups, which imparts distinct reactivity and stability, making it a valuable reagent in various chemical processes.
Properties
Molecular Formula |
C9H22BF4P |
---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
ditert-butyl(methyl)phosphane;hydron;tetrafluoroborate |
InChI |
InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1 |
InChI Key |
BRDLRXCAHKUWJS-UHFFFAOYSA-O |
Canonical SMILES |
[H+].[B-](F)(F)(F)F.CC(C)(C)P(C)C(C)(C)C |
Origin of Product |
United States |
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